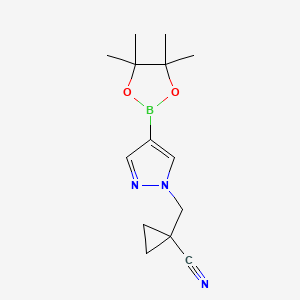
3-phenylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N2O. It is characterized by a four-membered azetidine ring with a phenyl group and a carboxamide group attached.
Preparation Methods
The synthesis of 3-phenylazetidine-1-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Additionally, the compound can be synthesized through ring-opening polymerization of azetidine monomers under specific conditions .
Chemical Reactions Analysis
3-Phenylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
3-Phenylazetidine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylazetidine-1-carboxamide involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven character plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s unique structure enables it to interact with specific enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
3-Phenylazetidine-1-carboxamide can be compared with other similar compounds, such as aziridines and pyrrolidines:
Properties
CAS No. |
90917-68-3 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



